![molecular formula C10H12N2S B011304 6-Propyl-1,3-benzothiazol-2-amine CAS No. 107726-13-6](/img/structure/B11304.png)
6-Propyl-1,3-benzothiazol-2-amine
Overview
Description
6-Propyl-1,3-benzothiazol-2-amine, also known as PBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry.
Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including “6-Propyl-1,3-benzothiazol-2-amine”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Green Chemistry
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The synthesis of benzothiazoles is related to green chemistry, which involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .
Pharmacological Activities
Literature survey reveals that 2-aminobenzothiazole, a derivative of benzothiazole, possesses various pharmacological activities like diuretic, anti-ulcer, anti-histaminic, anticancer, anticonvulsant, antileishmanial, antidiabetic .
Antimicrobial Activity
Benzothiazole compounds have been synthesized and studied for their antimicrobial activity . These compounds have shown significant antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Enzyme Inhibitors
Benzothiazoles have been used as enzyme inhibitors . They play an important role in the field of medicinal chemistry and render an extensive range of biological activities .
Imaging Reagents
Benzothiazoles have been used as imaging reagents . They are widely used due to their highly pharmaceutical and biological activity .
Fluorescence Materials
Benzothiazoles have been used in the development of fluorescence materials . They are widely used due to their highly pharmaceutical and biological activity .
Electroluminescent Devices
Benzothiazoles have been used in the development of electroluminescent devices . They are widely used due to their highly pharmaceutical and biological activity .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
These modes of action include membrane perturbation and intracellular action due to binding with DNA .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Some benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities .
properties
IUPAC Name |
6-propyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-3-7-4-5-8-9(6-7)13-10(11)12-8/h4-6H,2-3H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOPQKGVJMWWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propyl-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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